molecular formula C21H34O8 B139375 Paciforgine CAS No. 136440-72-7

Paciforgine

Cat. No. B139375
CAS RN: 136440-72-7
M. Wt: 414.5 g/mol
InChI Key: XJGKKCBILDDTEC-SQKGQWCESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paciforgine is a novel peptide that has garnered significant attention in the scientific community for its potential therapeutic applications. It has been synthesized using a unique method that involves solid-phase peptide synthesis. The peptide has been shown to have promising biochemical and physiological effects, making it a potential candidate for further research.

Mechanism Of Action

The mechanism of action of paciforgine is not fully understood, but it is believed to act on specific receptors in the body. These receptors are involved in various physiological processes, such as pain perception and inflammation. Paciforgine has been shown to modulate these receptors, leading to its observed effects.
Biochemical and Physiological Effects:
Paciforgine has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models, making it a potential candidate for the treatment of chronic pain conditions. Studies have also shown that it promotes wound healing and enhances the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of paciforgine for lab experiments is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in experiments. However, one limitation is that its mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on paciforgine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, studies could investigate its effects on other physiological processes, such as the cardiovascular system and the gastrointestinal tract. Finally, further research could focus on elucidating the mechanism of action of paciforgine, which would provide valuable insights into its potential therapeutic applications.
In conclusion, paciforgine is a promising peptide that has shown potential for various therapeutic applications. Its unique synthesis method and observed biochemical and physiological effects make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action, continued research could lead to the development of new treatments for a range of conditions.

Synthesis Methods

Paciforgine is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. The peptide is then cleaved from the solid support and purified to obtain the final product.

Scientific Research Applications

Paciforgine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its effects on pain, inflammation, and wound healing. Studies have also explored its potential as a treatment for neurodegenerative diseases and cancer.

properties

CAS RN

136440-72-7

Product Name

Paciforgine

Molecular Formula

C21H34O8

Molecular Weight

414.5 g/mol

IUPAC Name

(13Z)-5,6,7,11-tetrahydroxy-3-[(E)-3-hydroxyprop-2-enyl]-4,7,9,13,14-pentamethyl-1-oxacyclotetradec-13-ene-2,10-dione

InChI

InChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11-

InChI Key

XJGKKCBILDDTEC-SQKGQWCESA-N

Isomeric SMILES

CC1CC(C(C(C(C(C(=O)O/C(=C(\CC(C1=O)O)/C)/C)C/C=C/O)C)O)O)(C)O

SMILES

CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O

Canonical SMILES

CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O

synonyms

paciforgine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.